

sec-Butyl Mercaptan: A Comprehensive Technical Guide to its Physical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Butanethiol**

Cat. No.: **B122982**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl mercaptan, also known as **2-butanethiol**, is an organosulfur compound with the chemical formula C₄H₁₀S.^{[1][2]} It is a colorless to light-yellow liquid characterized by a strong, unpleasant odor, often compared to that of a skunk.^{[1][3]} This distinct smell makes it a valuable odorant for natural gas, enabling the detection of leaks.^[3] Beyond this primary application, understanding its physical properties is crucial for its safe handling, use in chemical synthesis, and for toxicological and environmental fate studies. This technical guide provides an in-depth overview of the core physical properties of sec-butyl mercaptan, complete with experimental protocols for their determination and visual workflows.

Core Physical Properties

The physical characteristics of sec-butyl mercaptan are well-documented across various sources. The following table summarizes the key quantitative data.

Physical Property	Value	Temperature (°C)	Pressure	Reference(s)
Molecular Weight	90.19 g/mol	N/A	N/A	[4][5]
Boiling Point	84-85.2 °C	N/A	760 mmHg	[1][6]
Melting Point	-165 °C	N/A	N/A	[1]
Density	0.83 g/mL	25	N/A	[6][7]
0.835 g/mL	15.6	N/A	[8]	
0.8290 g/cm³	20	N/A	[4]	
Vapor Pressure	142 mmHg	37.7	N/A	[6][9]
80.7 mmHg	N/A	N/A	[3]	
2.75 PSI	38	N/A	[8]	
10.8 kPa	25	N/A		
Solubility in Water	Slightly soluble / Partly soluble	N/A	N/A	[1][4][8][9]
1.32 g/L	N/A	N/A	[6]	
Refractive Index	1.436 (n20/D)	20	N/A	[6][7]
1.4338 (n20/D)	20	N/A	[4]	
Flash Point	-23 °C (-9.4 °F) (Closed cup)	N/A	N/A	[7][10]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of a volatile liquid like sec-butyl mercaptan.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11] For a substance like sec-butyl mercaptan, a simple distillation or ebulliometric

method can be employed.

Methodology:

- Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
- Sample Preparation: A small volume of sec-butyl mercaptan is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Heating: The liquid is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer.
- Temperature Reading: The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at the recorded atmospheric pressure.[\[12\]](#)
- Pressure Correction: If the atmospheric pressure is not at standard pressure (760 mmHg), a pressure correction can be applied using a nomograph or the Clausius-Clapeyron equation to determine the normal boiling point.

Determination of Density

The density of a liquid is its mass per unit volume.[\[13\]](#) It can be determined using a pycnometer or by direct mass and volume measurements.

Methodology:

- Mass Measurement: An empty, clean, and dry graduated cylinder is weighed on an analytical balance.[\[14\]](#)
- Volume Measurement: A known volume of sec-butyl mercaptan (e.g., 10 mL) is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.[\[14\]](#)
- Combined Mass Measurement: The graduated cylinder containing the liquid is reweighed.[\[14\]](#)

- Calculation: The mass of the liquid is determined by subtracting the mass of the empty cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[\[15\]](#) This process is typically repeated multiple times to ensure accuracy, and the average value is reported.[\[14\]](#)

Determination of Vapor Pressure

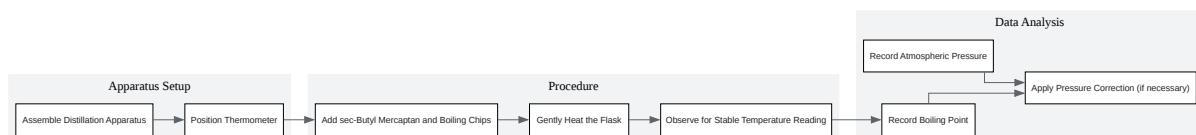
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase at a given temperature in a closed system.[\[11\]](#) For a volatile liquid like sec-butyl mercaptan, a static or effusion method can be used.[\[16\]](#)

Methodology (Static Method):

- Sample Introduction: A small amount of the purified liquid is introduced into a thermostatted, evacuated vessel of a known volume.
- Equilibrium: The vessel is maintained at a constant temperature to allow the liquid-vapor equilibrium to be established.
- Pressure Measurement: The pressure inside the vessel is measured using a pressure transducer. This pressure is the vapor pressure of the substance at that specific temperature.[\[17\]](#)
- Temperature Variation: The experiment is repeated at different temperatures to obtain a vapor pressure curve.[\[18\]](#) The data can be plotted as $\ln(P)$ versus $1/T$ (in Kelvin) to determine the enthalpy of vaporization from the slope of the line (Clausius-Clapeyron equation).[\[17\]](#)

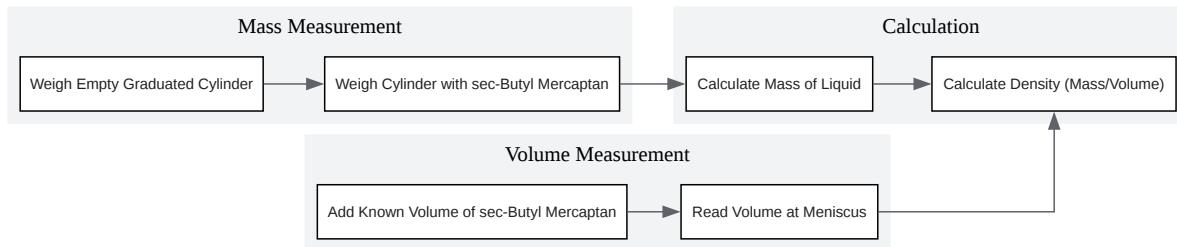
Determination of Solubility in Water

Solubility is the ability of a substance to dissolve in a solvent.[\[19\]](#) The solubility of an organic compound in water can be determined by observing the miscibility of the two substances.


Methodology:

- Sample and Solvent: A small, measured amount of sec-butyl mercaptan (e.g., 0.1 mL) is added to a test tube containing a known volume of deionized water (e.g., 3 mL).[\[20\]](#)

- Mixing: The test tube is stoppered and shaken vigorously for a set period.
- Observation: The mixture is allowed to stand and is then observed. If the sec-butyl mercaptan dissolves completely, it is considered soluble. If it forms a separate layer or a cloudy suspension, it is classified as slightly soluble or insoluble.[21]
- Quantitative Measurement: For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved sec-butyl mercaptan can be determined using techniques like gas chromatography.[22]


Visualizations

The following diagrams illustrate the logical workflows for the experimental determination of the physical properties described above.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for boiling point determination.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for density determination.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for vapor pressure determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [encyclopedia.com](#) [encyclopedia.com]
- 2. [2-Butanethiol](#) [webbook.nist.gov]
- 3. [sec-Butyl mercaptan - Hazardous Agents | Haz-Map](#) [haz-map.com]
- 4. [2-Butanethiol\(513-53-1\)MSDS Melting Point Boiling Density Storage Transport](#) [m.chemicalbook.com]
- 5. [sec-Butyl Mercaptan | CymitQuimica](#) [cymitquimica.com]
- 6. [chembk.com](#) [chembk.com]
- 7. [sigmaaldrich.com](#) [sigmaaldrich.com]
- 8. [cpchem.com](#) [cpchem.com]
- 9. [cloudfront.zoro.com](#) [cloudfront.zoro.com]
- 10. [2-Butanethiol | C4H10S | CID 10560 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 11. [Vapor pressure - Wikipedia](#) [en.wikipedia.org]
- 12. [books.rsc.org](#) [books.rsc.org]
- 13. [weissman.baruch.cuny.edu](#) [weissman.baruch.cuny.edu]
- 14. [chem.libretexts.org](#) [chem.libretexts.org]
- 15. [homesciencetools.com](#) [homesciencetools.com]
- 16. [youtube.com](#) [youtube.com]
- 17. [bellevuecollege.edu](#) [bellevuecollege.edu]
- 18. [ipc.kit.edu](#) [ipc.kit.edu]
- 19. [chem.libretexts.org](#) [chem.libretexts.org]
- 20. [uomustansiriyah.edu.iq](#) [uomustansiriyah.edu.iq]
- 21. [chem.ws](#) [chem.ws]
- 22. [researchgate.net](#) [researchgate.net]
- To cite this document: BenchChem. [sec-Butyl Mercaptan: A Comprehensive Technical Guide to its Physical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122982#physical-properties-of-sec-butyl-mercaptan>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com